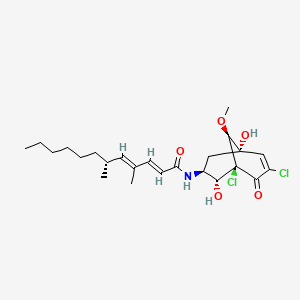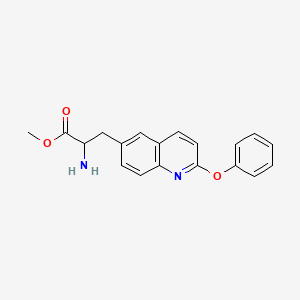
Methyl 3-(2-phenoxy-6-quinolyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-phenoxy-6-quinolyl)alaninate is an alpha-amino acid ester that is methyl alaninate in which a hydrogen at position 3 has been replaced by a 2-phenoxyquinolin-6-yl group. It is a member of quinolines, an alpha-amino acid ester, a methyl ester, an aromatic ether and a primary amino compound.
科学的研究の応用
Metal Ion Sensing
Quinoline derivatives have been studied for their potential in fluorescence sensing of metal ions. For instance, compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) and its isomers show distinct fluorescence sensing properties for Al³⁺ and Zn²⁺ ions. Such compounds, including those similar in structure to Methyl 3-(2-phenoxy-6-quinolyl)alaninate, could be significant in detecting and quantifying metal ions in various environments (Hazra et al., 2018).
Antibacterial and Antifungal Agents
Quinoline carboxamides, which share structural similarities with this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. Certain derivatives have demonstrated strong activity against bacteria like Bacillus subtilis and Staphylococcus aureus, as well as fungi such as Candida Albicans (Moussaoui et al., 2021).
Nonlinear Optical (NLO) Research
Quinoline-based derivatives, including those similar to this compound, have been synthesized and explored for their potential in nonlinear optical research. Their NLO properties suggest potential applications in technology-related fields (Khalid et al., 2019).
Copper(II) Ion Complexes
Studies on phenolic quinolyl hydrazones, which are structurally related to this compound, have revealed their ability to form complexes with copper(II) ions. These complexes exhibit diverse geometries and strong coordination power, highlighting their potential in various chemical applications (Seleem et al., 2011).
Antitubercular Activity
Analogues of N-(6-Quinolyl)glycine hydrazide, which bear resemblance to this compound, have shown promising antitubercular activity, indicating the potential of similar compounds in treating tuberculosis (Ramamurthy & Bhatt, 1989).
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
methyl 2-amino-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C19H18N2O3/c1-23-19(22)16(20)12-13-7-9-17-14(11-13)8-10-18(21-17)24-15-5-3-2-4-6-15/h2-11,16H,12,20H2,1H3 |
InChIキー |
RARAOODWVODFGU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



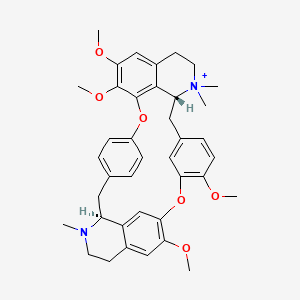
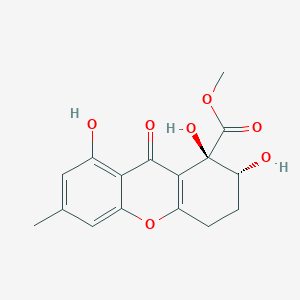
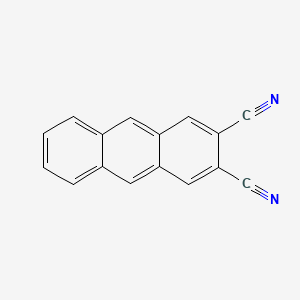

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
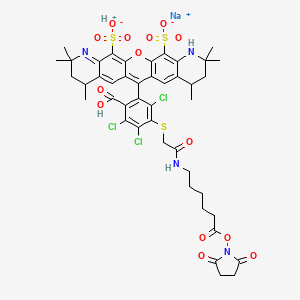
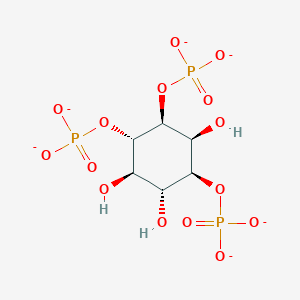




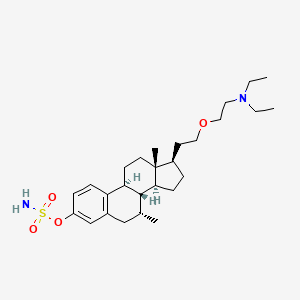
![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
